Product packaging for 2,7-Dinitropyrene(Cat. No.:CAS No. 117929-15-4)

2,7-Dinitropyrene

Cat. No.: B045027
CAS No.: 117929-15-4
M. Wt: 292.24 g/mol
InChI Key: UTESMPAHZRAKMZ-UHFFFAOYSA-N
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Description

2,7-Dinitropyrene is a high-purity nitro-derivative of pyrene, extensively utilized as a critical standard and model compound in environmental toxicology and cancer research. Its primary research value lies in its potent direct-acting mutagenicity, which is often more pronounced than its parent polycyclic aromatic hydrocarbon (PAH). Researchers employ this compound to study the mechanisms of DNA adduct formation, specifically investigating how nitroreduction by nitroreductases leads to the formation of N-(deoxyguanosin-8-yl)-arylamine adducts, causing frameshift mutations and initiating carcinogenesis. This compound is indispensable for calibrating analytical equipment like GC-MS and HPLC for the precise detection and quantification of nitro-PAHs in complex environmental samples such as diesel exhaust and airborne particulate matter (PM2.5). Furthermore, it serves as a vital tool in genotoxicity assays (e.g., Ames test) to assess the mutagenic potential of environmental pollutants and to elucidate the metabolic activation pathways of nitroarenes, providing fundamental insights into the role of specific nitro-PAH structures in disease etiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2O4 B045027 2,7-Dinitropyrene CAS No. 117929-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117929-15-4

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

2,7-dinitropyrene

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H

InChI Key

UTESMPAHZRAKMZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

117929-15-4

Synonyms

2,7-DINITROPYRENE

Origin of Product

United States

Environmental Occurrence and Atmospheric Dynamics of Dinitropyrenes

Sources and Formation Pathways in Atmospheric Environments

2,7-Dinitropyrene is a nitrated polycyclic aromatic hydrocarbon (NPAH) that has garnered significant attention in environmental science due to its presence and potential impacts in the atmosphere. ontosight.ai Its formation is complex, arising from both direct emissions from combustion processes and secondary formation in the atmosphere from its parent compound, pyrene (B120774).

Primary Formation from Incomplete Combustion Processes

Primary formation of dinitropyrenes occurs during high-temperature, incomplete combustion of organic materials. ca.gov In these processes, the parent polycyclic aromatic hydrocarbon (PAH), pyrene, reacts with nitrogen oxides (NOx) present in the combustion environment.

Contributions from Diesel and Gasoline Engine Exhausts

Diesel and gasoline engine exhausts are significant primary sources of dinitropyrenes. nih.govdieselinjurylaw.com During fuel combustion, pyrene is nitrated to form 1-nitropyrene (B107360), which can then be further nitrated to create dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene (B49389). iarc.frnih.gov The specific isomers and their concentrations depend on the engine type, operating conditions, and fuel characteristics. iarc.frnih.gov

Engine Type1,3-Dinitropyrene (B1214572) (pg/mg)1,6-Dinitropyrene (B1200346) (pg/mg)1,8-Dinitropyrene (pg/mg)
Gasoline (idle)64 ± 44128 ± 106102 ± 53
Diesel (idle)67 ± 4467 ± 4761 ± 41
Data from Hayakawa et al. (1992, 1994) as cited in IARC Monographs Vol. 105. iarc.fr
Formation during Other Anthropogenic Combustion Activities

Key anthropogenic sources include:

Municipal Waste Incineration: Incomplete combustion in municipal incinerators can lead to the formation and emission of dinitropyrenes. nih.gov

Industrial Processes: Emissions from industrial activities that involve the combustion of fossil fuels, such as coal-fired power plants, are also a source. acs.org

Biomass Burning: The burning of biomass for energy or land clearing contributes to the atmospheric pool of PAHs and their nitrated derivatives. researchgate.net

Residential Heating: The use of kerosene (B1165875) heaters, as well as gas and liquefied petroleum gas burners for residential heating and cooking, has been identified as a source of dinitropyrene emissions. nih.gov

Manufacturing: Historically, certain carbon black production processes, particularly the 'long-flow' furnace black used in photocopy toners, were significant sources of dinitropyrenes. nih.gov

Secondary Atmospheric Formation from Parent Polycyclic Aromatic Hydrocarbons (PAHs)

In addition to primary emissions, dinitropyrenes can be formed in the atmosphere through chemical reactions involving their parent PAH, pyrene. This secondary formation is a crucial aspect of their environmental lifecycle and contributes to their widespread presence.

Gas-Phase Reactions of PAHs with Nitrogen Oxides (NOx)

Gas-phase reactions are a significant pathway for the atmospheric nitration of pyrene. kyoto-u.ac.jp These reactions are typically initiated by atmospheric oxidants like the hydroxyl radical (OH•) during the daytime and the nitrate (B79036) radical (NO₃•) at night. cuni.cz

The general mechanism involves the radical adding to the pyrene molecule, followed by the addition of nitrogen dioxide (NO₂) and subsequent elimination of a water molecule or other species to form a nitropyrene. cuni.cz For instance, the gas-phase reaction of pyrene with the OH radical in the presence of NO₂ is known to form 2-nitropyrene (B1207036). kyoto-u.ac.jp The formation of some dinitropyrene isomers in the gas phase is also considered to be a result of these radical-initiated reactions. nih.gov Studies have shown that the formation of 2-nitropyrene can be dependent on the concentration of NO₂. rsc.org

Particle-Phase Reactions and Heterogeneous Chemistry

Once emitted into the atmosphere, pyrene can adsorb onto the surface of particulate matter. These particle-bound PAHs can then undergo heterogeneous reactions with gaseous pollutants. acs.org The nitration of pyrene on the surface of particles is an important secondary formation pathway for dinitropyrenes.

Reactions with nitrogen pentoxide (N₂O₅), which is in equilibrium with NO₃ and NO₂, are particularly important for heterogeneous nitration, especially at night. acs.org Laboratory studies have demonstrated that the exposure of particle-bound pyrene to N₂O₅ can lead to the formation of nitropyrene isomers. acs.org The specific products of these heterogeneous reactions can differ from those of gas-phase reactions. For example, while gas-phase reactions of pyrene often yield 2-nitropyrene, heterogeneous reactions can produce other isomers like 1-nitropyrene. acs.orgnih.gov Research has also shown the formation of 1,8-dinitropyrene during the exposure of particulate matter to NO₃/N₂O₅. nih.gov The nature of the particle surface, such as soot or mineral dust, can influence the reaction pathways and products. kyoto-u.ac.jp

Formation PathwayReactantsKey Products
Primary Formation
Engine CombustionPyrene + NOx1-Nitropyrene, 1,3-Dinitropyrene, 1,6-Dinitropyrene, 1,8-Dinitropyrene
Secondary Formation
Gas-Phase ReactionPyrene + OH• + NO₂2-Nitropyrene
Gas-Phase ReactionPyrene + NO₃• + NO₂2-Nitropyrene, 4-Nitropyrene
Particle-Phase ReactionParticle-bound Pyrene + N₂O₅1-Nitropyrene, 1,8-Dinitropyrene

Environmental Distribution and Transport Mechanisms of Dinitropyrenes

Occurrence in Atmospheric Particulate Matter (PM)

Dinitropyrenes, including the this compound isomer, are nitrated polycyclic aromatic hydrocarbons (NPAHs) commonly found in the environment. nih.govresearchgate.net These compounds are primarily formed during incomplete combustion processes and are of significant concern due to their mutagenic and carcinogenic properties. nih.goviarc.fr They are typically associated with airborne particulate matter (PM), especially fine and ultrafine particles with a diameter of less than 2.5 µm. nih.govsemanticscholar.org This association with fine particulate matter allows them to be transported over long distances in the atmosphere. researchgate.net

The concentrations of dinitropyrenes in atmospheric particulate matter can vary significantly depending on the location and proximity to emission sources. For instance, studies have shown that levels of these compounds are generally higher in urban and industrial areas compared to rural or remote locations. iarc.fr Diesel and gasoline engine exhaust are major sources of dinitropyrenes in the urban atmosphere. iarc.frscispace.comjst.go.jp Research has indicated that the concentration of dinitropyrenes can be influenced by traffic volume, with higher concentrations often found in areas with heavy traffic. scispace.comjst.go.jp However, other sources beyond vehicle emissions can also contribute to the presence of dinitropyrenes in the atmosphere. scispace.comjst.go.jp

IsomerConcentration in Heavy-Duty Diesel Exhaust Particles (ng/mg extract)Concentration in Light-Duty Diesel Exhaust Particles (ng/mg extract)
1,6-dinitropyrene0.81 - 1.2 iarc.fr0.4 ± 0.2, 0.6 iarc.fr
1,8-dinitropyreneData not available in provided sourcesData not available in provided sources
1,3-dinitropyreneData not available in provided sourcesData not available in provided sources

Distribution in Soil and Water Matrices

Dinitropyrenes, originating from atmospheric deposition, are also found in soil and water environments. researchgate.netxsrv.jp Surface soil and water act as reservoirs for these and other pollutants released into the atmosphere. xsrv.jp The presence of dinitropyrene isomers in surface soil has been identified as a significant contributor to the mutagenicity of soil extracts. researchgate.net Similarly, these compounds have been detected in river water samples, often adsorbed to particulate matter. researchgate.net The contamination of these environmental compartments is a concern as it can lead to exposure for various organisms and potentially enter the food chain.

Atmospheric Transport and Seasonal Variations

Due to their association with fine particulate matter, dinitropyrenes can undergo long-range atmospheric transport, leading to their presence in remote areas far from their primary emission sources. researchgate.netnih.gov Studies have observed seasonal variations in the atmospheric concentrations of dinitropyrenes, with higher levels often detected during winter months. scispace.comjst.go.jpnih.gov This seasonal trend is likely influenced by a combination of factors, including increased emissions from heating activities, meteorological conditions that favor the accumulation of pollutants, and reduced photochemical degradation during winter. nih.gov Research conducted in the Pacific Northwest of the U.S. suggested that 1,8-dinitropyrene could be a potential marker for trans-Pacific atmospheric transport. nih.gov

Abiotic Degradation and Transformation Pathways

Photochemical Degradation Mechanisms in Atmospheric Particulate Matter Models

The atmospheric fate of dinitropyrenes is significantly influenced by photochemical degradation. When adsorbed on atmospheric particulate matter, these compounds can undergo transformation upon exposure to solar radiation. nih.govresearchgate.net The photodegradation process involves the absorption of light, leading to the formation of excited electronic states that can then undergo various chemical reactions. researchgate.netresearchgate.net The specific degradation pathways and the resulting products can be influenced by the properties of the particulate matter surface, such as its chemical composition and porosity. nih.gov For example, the photodegradation of 1,8-dinitropyrene on silica (B1680970) gel surfaces is influenced by the pore size of the silica. nih.gov

The degradation of dinitropyrenes can lead to the formation of other compounds, such as hydroxynitropyrenes and pyrenediones. nih.govresearchgate.net These transformation products may also have toxicological significance. The orientation of the nitro groups in the dinitropyrene molecule can affect its photochemical stability. acs.org

Excited State Dynamics and Photophysical Processes

Understanding the excited state dynamics of dinitropyrenes is crucial for elucidating their photochemical degradation mechanisms. Upon absorption of light, a dinitropyrene molecule is promoted to an electronically excited singlet state (S1). researchgate.netresearchgate.net From this excited state, the molecule can undergo several competing processes. One major pathway is intersystem crossing to a lower-energy triplet state (T1). researchgate.netresearchgate.net This process is highly efficient for dinitropyrene isomers. researchgate.net

Another potential pathway from the excited singlet state is the formation of a nitropyrenoxy radical. researchgate.netresearchgate.net The branching between these two pathways—intersystem crossing and radical formation—is a key factor in determining the ultimate photochemical fate of the molecule. researchgate.net Studies have shown that for some dinitropyrene isomers, excitation with visible light results in the population of the triplet state in high yield (around 90%), with a smaller fraction leading to the formation of a nitropyrenoxy radical. researchgate.netresearchgate.net The position of the nitro groups on the pyrene backbone can influence the absorption and fluorescence spectra, as well as the quantum yields of fluorescence, triplet state formation, and photodegradation. researchgate.netresearchgate.net

CompoundExcited State ProcessKey Findings
Dinitropyrene Isomers (e.g., 1,3- and 1,8-dinitropyrene)Intersystem CrossingUpon excitation, the excited singlet state (S1) undergoes ultrafast branching to populate the triplet state (T1) in approximately 90% yield. researchgate.netresearchgate.net
Radical FormationA smaller fraction (less than 10%) of the excited state population forms a nitropyrenoxy radical. researchgate.netresearchgate.net
Photodissociation and Radical Production Pathways

Upon absorption of visible light, dinitropyrene isomers undergo complex excited-state dynamics that dictate their photochemical fate. researchgate.net The primary relaxation pathways for these pollutants involve a branching of the excited-state population. researchgate.netresearchgate.net

Following excitation, the molecule in its first excited singlet state (S1) can branch into two main pathways:

Intersystem Crossing to the Triplet State: A significant portion of the excited population, approximately 90%, transitions to populate the triplet state. researchgate.netresearchgate.net

Radical Formation: A smaller fraction, less than 10%, leads to the formation of a nitropyrenoxy radical. researchgate.netresearchgate.net

This radical production occurs through photodissociation and is implicated as a key step in the subsequent degradation of these pollutants. researchgate.netresearchgate.net Studies on 1,6-dinitropyrene have shown that radical formation requires overcoming an energy barrier in the excited singlet state. researchgate.net The efficiency of this branching process, and thus the amount of radical production versus triplet state population, can be dependent on the excitation wavelength. researchgate.netresearchgate.net For instance, with 1,6-dinitropyrene, higher energy radiation (e.g., 340 nm) was found to increase the triplet-state population at the expense of radical production. researchgate.net The formation of a pyrenoxy radical is considered a precursor to several photoproducts. nih.gov

Nitro-Nitrite Rearrangements and Photoproduct Formation

A crucial mechanism in the photochemistry of dinitropyrenes is the nitro-nitrite rearrangement. researchgate.netnih.gov This process is initiated after the molecule absorbs light, leading to the transformation of the nitro group (-NO₂) into a more reactive nitrite (B80452) group (-ONO). This intermediate is unstable and can lead to the formation of various photoproducts. walshmedicalmedia.com

The presence of specific photoproducts in irradiated samples of dinitropyrene isomers strongly suggests the occurrence of this rearrangement. researchgate.netnih.gov Key products identified from the photodegradation of 1,6- and 1,8-dinitropyrene include hydroxynitropyrenes and pyrenediones. researchgate.netnih.gov The formation of these oxidized products is consistent with a mechanism involving a pyrenoxy radical intermediate, which is formed following the nitro-nitrite rearrangement. nih.gov For example, the photodegradation of 1,6-dinitropyrene on silica gel yields 6-OH-1-NO₂pyrene and 1,6-pyrenedione (B155732) as principal products. nih.gov While the photodegradation of 1,8-dinitropyrene has been studied, its specific photoproducts have not been fully identified. nih.gov

Influence of Microenvironment and Surface Effects on Photoreactivity

The environmental medium in which this compound is found plays a critical role in its phototransformation pathways and degradation rates. nih.gov Nitro-PAHs in the atmosphere are often associated with the solid-air interface of inorganic oxides found in particulate matter. nih.gov

Studies on dinitropyrene isomers adsorbed onto models of atmospheric particulate matter, such as silica gel and alumina (B75360), demonstrate significant surface effects on their photoreactivity. nih.gov For example, the 1,8-DNP isomer is three times more reactive than the 1,6-DNP isomer when irradiated on silica gel surfaces, a reverse of the reactivity order observed in solution. nih.gov

The physical and chemical properties of the surface have a profound impact:

Surface Type: On acidic alumina, the phototransformation rates of 1,6-DNP and 1,8-DNP are equal, and there is a notable increase in the yield of hydroxynitropyrene products compared to reactions on silica. nih.gov

Pore Size: The average pore diameter of silica surfaces can alter the product distribution. For 1,8-DNP, pyrenediones and 8-hydroxy-1-nitropyrene are not formed in silica with smaller pores (2.5 nm), whereas they are observed in silica with larger pores (6.0 nm). nih.gov

Solvent Polarity: In solution, photodegradation rates are also influenced by the solvent. The photodegradation of nitro-PAHs is generally faster in solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) compared to acetonitrile (B52724) (CH₃CN). researchgate.net Different reaction pathways appear to occur in polar versus non-polar microenvironments. acs.org

The following table summarizes the photodegradation rate constants and product yields for 1,6-DNP and 1,8-DNP on different surfaces, illustrating the strong influence of the microenvironment.

Thermal Degradation Processes

When subjected to high temperatures, this compound, like other dinitropyrene isomers, undergoes thermal decomposition. nih.govnih.gov This process involves the breakdown of the molecule, leading to the emission of toxic fumes containing nitrogen oxides (NOx). nih.govnih.gov The thermal stability and degradation kinetics are important properties, though detailed studies on the specific activation energies for the thermal degradation of this compound are not widely available. General studies on related materials show that thermal degradation properties can be determined using techniques like thermogravimetric analysis (TGA). mdpi.com

Oxidative Transformation in Environmental Media

In addition to photodegradation, this compound can be transformed in the environment through oxidative processes. In the atmosphere, PAHs and their derivatives can react with chief oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). airuse.eutandfonline.com For particle-associated nitro-PAHs, reactions with these oxidants contribute to their transformation. airuse.eu Upon irradiation, these compounds can absorb light energy to form excited states that react with molecular oxygen to produce reactive oxygen species (ROS) and other free radicals, which can further induce degradation. tandfonline.com

In biological or reducing environmental compartments, a key transformation pathway is nitroreduction. nih.gov This process involves the reduction of the nitro group to form intermediates like nitroso and hydroxylamino derivatives. nih.gov These reactive intermediates can then undergo further reactions. nih.gov Studies on various nitrated pyrenes in cytosolic and microsomal incubations have shown that the reduction can be sensitive to the presence of oxygen, which can inhibit the process to varying degrees depending on the specific isomer and the enzymatic system involved. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of 2,7 Dinitropyrene

Chemical Synthesis Approaches for 2,7-Dinitropyrene

The regioselective synthesis of this compound is a multi-step process that overcomes the inherent reactivity of the pyrene (B120774) system. A key strategy involves the use of a tetrahydropyrene intermediate to direct the electrophilic substitution to the desired 2 and 7 positions.

Nitration Strategies for Pyrene Precursors

Direct nitration of pyrene is not a viable method for the synthesis of this compound due to the higher electron density at the 1, 3, 6, and 8 positions, which are the preferred sites of electrophilic attack. To circumvent this, an indirect approach utilizing 4,5,9,10-tetrahydropyrene (B1329359) as a precursor is employed. The reduction of pyrene to 4,5,9,10-tetrahydropyrene alters the electronic distribution of the aromatic rings, thereby activating the 2 and 7 positions for electrophilic substitution.

The nitration of 4,5,9,10-tetrahydropyrene can be achieved using a suitable nitrating agent, such as acetyl nitrate (B79036) prepared in situ from acetic anhydride (B1165640) and nitric acid. This reaction is typically carried out in a solvent like acetic anhydride. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the 2,7-dinitro-4,5,9,10-tetrahydropyrene (B55801) intermediate and minimize the formation of other isomers and byproducts.

Post-Nitration Chemical Transformations to Achieve Specific Structures

Following the successful dinitration of the tetrahydropyrene precursor, the next crucial step is the re-aromatization of the molecule to yield this compound. This dehydrogenation reaction restores the fully aromatic pyrene core. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is typically performed in an inert solvent, and the progress of the aromatization can be monitored using chromatographic and spectroscopic techniques.

Purification Techniques for High-Purity this compound

The synthesis of this compound often results in a mixture of isomers and other reaction byproducts. Therefore, rigorous purification is essential to obtain the compound in high purity. A combination of chromatographic and recrystallization techniques is typically employed.

Column Chromatography: Flash column chromatography using silica (B1680970) gel as the stationary phase is an effective method for the initial separation of this compound from other isomers and impurities. orgsyn.org A suitable eluent system, often a mixture of nonpolar and moderately polar solvents such as hexanes and ethyl acetate, is used to achieve optimal separation. orgsyn.org The polarity of the eluent can be adjusted (gradient elution) to effectively separate compounds with different polarities. orgsyn.org

Recrystallization: Following chromatographic purification, recrystallization is used to obtain highly pure crystalline this compound. The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Multiple recrystallization cycles may be necessary to achieve the desired level of purity. researchgate.net

Synthesis and Characterization of this compound Derivatives

The nitro groups in this compound serve as versatile handles for further chemical modifications, allowing for the synthesis of a range of derivatives with tailored properties.

Synthesis of This compound-4,5,9,10-tetraone (B15156914) (DNPT) and Related Quinones

The synthesis of related pyrene-4,5,9,10-tetraones often involves multi-step procedures. For instance, the synthesis of 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) is known, and this compound could potentially be derived from a dinitro precursor through reduction of the nitro groups. nih.gov

The characterization of DNPT and related quinones would involve a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the positions of the substituents.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the quinone moiety.

UV-Visible Spectroscopy: To study the electronic transitions and photophysical properties of the compound.

Derivatization for Enhanced Research Utility

The nitro groups of this compound can be transformed into other functional groups to enhance its utility in various research applications. For example, the reduction of the nitro groups to amino groups would yield 2,7-diaminopyrene, a versatile intermediate for the synthesis of dyes, polymers, and fluorescent probes.

Furthermore, the derivatization of this compound can be utilized to prepare analytical standards for environmental and toxicological studies, where the detection and quantification of nitrated polycyclic aromatic hydrocarbons are of significant interest.

Chemical Reactivity of Nitro Groups in this compound Derivatives

The chemical reactivity of the nitro groups in this compound and its derivatives is a critical aspect of its chemistry, offering pathways to a variety of functionalized pyrene-based compounds. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrene core and the nitro groups themselves are susceptible to a range of chemical transformations. The two primary modes of reactivity discussed herein are the reduction of the nitro groups to form amino functionalities and their role in activating the pyrene ring for nucleophilic aromatic substitution.

Reduction of Nitro Groups

One of the most fundamental reactions of nitroaromatic compounds is their reduction to the corresponding amines. This transformation is pivotal for the synthesis of various derivatives, as the resulting amino group can be further modified. The reduction of the nitro groups in this compound can proceed in a stepwise manner, allowing for the potential isolation of intermediate species such as nitroso and hydroxylamino derivatives, ultimately leading to the formation of 2,7-diaminopyrene.

The choice of reducing agent and reaction conditions can influence the final product. A variety of reagents can be employed for this transformation, ranging from catalytic hydrogenation to the use of metal/acid systems and other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

Table 1: Exemplary Reduction Reactions of Nitroaromatic Compounds

Reagent System Substrate Product Key Features
H₂, Pd/C Nitrobenzene Aniline High efficiency, clean reaction
Sn, HCl Nitrobenzene Aniline Classical method, effective for various substrates
Fe, NH₄Cl Nitrobenzene Aniline Milder conditions, good for sensitive functional groups

This table presents common reduction methods for nitroaromatic compounds, which are applicable to this compound.

The stepwise reduction of dinitroarenes can be challenging to control but offers a route to asymmetrically substituted pyrenes. For instance, partial reduction could yield 2-amino-7-nitropyrene, a valuable intermediate for further derivatization. The complete reduction to 2,7-diaminopyrene provides a platform for the synthesis of polymers and other materials due to the presence of two reactive amino groups.

Nucleophilic Aromatic Substitution

The presence of strongly electron-withdrawing nitro groups at the 2 and 7 positions of the pyrene ring can activate it towards nucleophilic aromatic substitution (SNA r). wikipedia.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. While this compound itself does not have a leaving group, derivatives such as 2,7-dinitro-x-halopyrene would be expected to be highly reactive towards nucleophiles.

The nitro groups stabilize the negative charge of the Meisenheimer complex, a key intermediate in the S NAr mechanism, particularly when they are positioned ortho or para to the leaving group. wikipedia.org This stabilization lowers the activation energy of the reaction, facilitating the substitution.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNA r)

Factor Influence on Reactivity Example
Electron-Withdrawing Groups Strong withdrawing groups (e.g., -NO₂) activate the ring for attack. 2,4-Dinitrochlorobenzene is much more reactive than chlorobenzene.
Leaving Group The nature of the leaving group affects the reaction rate. F > Cl > Br > I (for the rate-determining attack step).
Nucleophile Stronger nucleophiles generally react faster. Alkoxides, amines, and thiolates are common nucleophiles.

| Solvent | Polar aprotic solvents can accelerate the reaction. | DMSO, DMF, and acetonitrile (B52724) are often used. |

This table outlines the key factors governing S NAr reactions, which are relevant to derivatives of this compound.

For a hypothetical molecule like 2,7-dinitro-1-chloropyrene, a nucleophile would readily attack the carbon atom bearing the chlorine atom, leading to the formation of a new derivative. The ability to introduce a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) through this pathway makes it a powerful tool for the synthesis of highly functionalized pyrene systems.

Cutting Edge Analytical Methodologies for 2,7 Dinitropyrene Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of 2,7-dinitropyrene analysis. ontosight.ai These techniques allow for the effective separation of dinitropyrene (B1228942) isomers from other related compounds and interfering substances present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a powerful and widely utilized technique for separating large biomolecules and chemically similar compounds like NPAH isomers. thermofisher.com For nitro-PAHs, which often have low or no native fluorescence, HPLC is typically paired with specialized detection strategies that enhance sensitivity and selectivity. researchgate.net

High-performance liquid chromatography coupled with chemiluminescence detection is a highly sensitive method for the determination of dinitropyrenes. nih.gov This strategy involves the reduction of the nitro groups on the dinitropyrene molecule to form amino derivatives, which can then be detected via a chemiluminescent reaction. nih.govcapes.gov.br

One advanced system, referred to as an NPAH analyzer, employs an on-line reducer column packed with zinc powder to convert the NPAHs into their corresponding amino forms. capes.gov.br The reduced compounds are then separated on an analytical column and measured by a chemiluminescence detector. capes.gov.br The detection is induced by a reagent solution containing compounds like bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. nih.govcapes.gov.br This approach has been successfully used to separately determine 1,3-, 1,6-, and 1,8-dinitropyrene (B49389) in extracts from airborne particulates with detection limits as low as 2 to 50 femomoles (fmol). capes.gov.br

Table 1: Key Components of an HPLC-Chemiluminescence System for NPAH Analysis

ComponentDescriptionSource(s)
Reducer Column Packed with zinc and glass beads or zinc and silica (B1680970) gel for on-line reduction of NPAHs to amino-PAHs. capes.gov.br
Separation Column An octadecylsilyl (ODS) column is used to separate the reduced compounds. capes.gov.br
Mobile Phase Acetonitrile (B52724):imidazole–HClO4 buffer. capes.gov.br
Chemiluminescence Reagent A solution, often in acetonitrile, containing bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. nih.govcapes.gov.br

Since many NPAHs exhibit low native fluorescence, a common analytical strategy involves their on-line reduction to highly fluorescent amino derivatives, a process known as post-column derivatization. researchgate.net HPLC systems configured for this purpose direct the effluent from the analytical column through a catalyst column where the reduction occurs immediately before the sample passes into the fluorescence detector. nih.gov

Catalyst columns are often packed with alumina (B75360) coated with platinum and rhodium (Pt-Rh). nih.gov The immediate detection of the resulting diaminopyrene isomers affords a highly sensitive analysis. nih.gov This method has been optimized by studying parameters such as the reduction column temperature, with 90°C being identified as optimal in one study, and the mobile phase composition. researchgate.net A methanol (B129727)/water mixture is sometimes preferred over acetonitrile/water because the protic acid in methanol can help reactivate the reduction column. researchgate.net Using this technique, detection limits for dinitropyrene isomers have been reported in the range of 0.7 to 4 picograms (pg). nih.gov However, for some dinitropyrenes, the limit of detection (LOD) can reach up to 1.8 ng/mL. researchgate.net

Table 2: Comparison of HPLC-Fluorescence Methodologies for Dinitropyrene Analysis

ParameterMethod AMethod B
Reference Hayakawa et al. (1999) nih.govDelhomme et al. (2007) researchgate.net
Sample Matrix SoilAtmospheric Aerosols
Reduction Catalyst Alumina coated with Platinum-Rhodium (Pt-Rh)Platinum-Alumina (Pt-Al2O3)
Optimal Reduction Temp. Not specified90 °C
Mobile Phase Not specifiedMethanol/Water Mixture
Detection Limits (DNPs) 0.7 to 4 pgUp to 1.8 ng/mL

Two-dimensional high-performance liquid chromatography (2D-HPLC) provides enhanced selectivity compared to conventional single-column HPLC, making it particularly valuable for analyzing complex samples. researchgate.neteuropeanpharmaceuticalreview.com A 2D-HPLC system utilizes two columns, often with different separation mechanisms, to achieve a more thorough purification and separation of analytes. europeanpharmaceuticalreview.com

For the simultaneous analysis of PAHs and their nitro-derivatives, a 2D-HPLC system has been developed that incorporates on-line clean-up and reduction in the first dimension, followed by separation and fluorescence detection in the second dimension. researchgate.net In this setup, a nitrophenylethyl (NPE)-bonded silica column was selected for the first dimension due to its strong dipole-dipole interactions, which provide effective retention and clean-up of the NPAHs. researchgate.net The separated and reduced NPAHs (as amino-PAHs) and PAHs are then detected by a dual-channel fluorescence detector. researchgate.net This advanced method has achieved detection limits for NPAHs ranging from 0.1 to 140 pg per injection and has been successfully validated through the analysis of standard reference materials. researchgate.net

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and crucial analytical technique for the identification and quantification of this compound and other NPAHs in environmental samples. ontosight.airesearchgate.net The method's strength lies in the high-resolution separation provided by capillary GC columns and the ability of the mass spectrometer to provide a "fingerprint" mass spectrum for individual compounds. researchgate.net Dinitropyrenes have been measured in samples like diesel particulate matter and air using GC-MS. nih.govnih.gov

The most common ionization technique used in GC-MS for NPAH analysis is electron ionization (EI), also known as electron impact. researchgate.net In the EI source, neutral analyte molecules in the gas phase are bombarded by high-energy electrons, typically at 70 electron volts (eV). chromatographyonline.comnih.gov This process imparts significant energy to the molecule, causing it to ionize and break apart into a predictable pattern of charged fragments. chromatographyonline.com

The resulting mass spectrum, which plots the mass-to-charge (m/z) ratio of these fragments against their relative intensity, is highly reproducible and characteristic of the compound's structure. chromatographyonline.comnih.gov This allows for confident identification by comparing the obtained spectrum to established spectral libraries. nih.gov While EI is a "hard" ionization technique that causes extensive fragmentation, it is this fragmentation pattern that provides detailed structural information. chromatographyonline.com Most early and ongoing work in the analysis of NPAHs has been performed using GC-MS operated in EI mode. researchgate.net For quantification, the selective ion monitoring (SIM) technique is often employed, where the instrument is set to detect only the most characteristic ions of the target compound, enhancing sensitivity and selectivity. researchgate.net

Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)

Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI-MS) is a powerful tool for the analysis of electrophilic compounds like this compound. gcms.cznih.gov NCI is a soft ionization technique that often results in less fragmentation and a prominent molecular ion, which enhances selectivity and sensitivity. gcms.czmdpi.comshimadzu.com.au This method is particularly advantageous for detecting trace amounts of toxic organic pollutants and their metabolites in various samples. nih.gov

In NCI, a reagent gas, such as methane, is introduced into the ion source. gcms.czmdpi.com The ionization of the reagent gas produces low-energy thermal electrons. gcms.cz Electronegative analytes, like dinitropyrenes, can capture these electrons, leading to the formation of stable negative ions, a process also known as electron capture negative ionization (ECNI). gcms.cz This results in a high signal-to-noise ratio, making it possible to achieve very low detection limits. eurl-pesticides.eu For many nitroaromatic compounds, NCI provides a significant increase in sensitivity compared to the more common electron impact (EI) ionization. mdpi.com

Triple Quadrupole Mass Spectrometry (GC-QQQ-MS) in MRM Mode

Gas chromatography combined with a triple quadrupole mass spectrometer (GC-QQQ-MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for the quantification of this compound. uniba.itnih.govwikipedia.org This technique is particularly effective for analyzing target compounds in complex matrices where background interferences can be a significant issue. uniba.itnih.gov

The triple quadrupole instrument consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). wikipedia.org In MRM mode, Q1 is set to select the precursor ion (the molecular ion of this compound). This selected ion then enters q2, where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment into product ions. Finally, Q3 is set to monitor a specific, characteristic product ion. lcms.cz This two-stage mass filtering significantly reduces chemical noise and enhances the specificity of detection. lcms.cz

A study focusing on the analysis of 14 particle-bound NPAHs, including 2,7-dinitrofluorene (B108060) (a structurally related compound), demonstrated the effectiveness of GC-QQQ-MS. uniba.itnih.gov The method showed high repeatability, with relative standard deviation (RSD%) values generally below 10% for most target compounds. uniba.itnih.gov For dinitropyrenes, the RSD% was slightly higher but still below 15%. uniba.itnih.gov The limit of detection (LOD) for dinitropyrenes was reported to be 1.8 ng/mL, showcasing the sensitivity of the technique. uniba.itnih.gov

Table 1: Performance Data for NPAH Analysis using GC-QQQ-MS

Compound GroupRepeatability (RSD%)Limit of Detection (LOD)
Most NPAHs< 10%12 to 84 pg/mL
Dinitropyrenes< 15%1.8 ng/mL

Data sourced from a study on 14 different NPAHs, providing context for the performance of the GC-QQQ-MS method for similar compounds. uniba.itnih.gov

Programmed Temperature Vaporization Injection for Enhanced Sensitivity

Programmed Temperature Vaporization (PTV) injection is an advanced inlet technique for gas chromatography that can significantly enhance the sensitivity of the analysis, particularly for trace-level compounds like this compound. drawellanalytical.comsrigc.commdpi.com PTV injectors allow for the introduction of large sample volumes into the GC system, which is a key advantage for improving detection limits. mdpi.com

Table 2: Optimized PTV Injection Parameters for PAH Analysis

ParameterOptimized Value
Injection Volume25 µL
Initial Inlet Temperature38 °C
Vaporization Flow10 mL min⁻¹
Vaporization Time0.6 min
Injector Temperature Ramp600 °C min⁻¹ to 300 °C

This table presents optimized parameters from a study on 16 different PAHs, illustrating typical settings for a PTV-GC-MS method. mdpi.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is a crucial step for the reliable analysis of this compound, involving its extraction from the sample matrix and the removal of interfering substances.

Microwave-Assisted Extraction (MAE) from Particulate Matter

Microwave-assisted extraction (MAE) is an efficient and rapid technique for extracting this compound from particulate matter (PM). uniba.itnih.govresearchgate.net Compared to traditional methods like Soxhlet extraction, MAE offers significant advantages, including reduced extraction time and lower solvent consumption. redalyc.org

In an MAE process, the sample (e.g., PM collected on a filter) is placed in a vessel with a suitable extraction solvent. brjac.com.br The vessel is then subjected to microwave energy, which heats the solvent and sample, accelerating the extraction of the target analytes. researchgate.net A study on PM-bound NPAHs utilized MAE for sample recovery, followed by GC-QQQ-MS analysis. uniba.itnih.gov This method achieved high extraction recovery, exceeding 95% for all target compounds within a concentration range of 0.25 to 10 ng/mL. uniba.itnih.gov The optimized MAE procedure often involves a mixture of solvents, such as acetone (B3395972) and n-hexane, to effectively extract a broad range of PAHs and their derivatives. researchgate.net

Solid-Phase Extraction (SPE) and Clean-up Procedures

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. thermofisher.comchromatographyonline.com It is essential for removing interfering compounds from the sample extract, which can otherwise affect the accuracy and precision of the this compound quantification. americanlaboratory.comdiva-portal.org

The SPE process involves passing the sample extract through a cartridge containing a solid sorbent. thermofisher.com The choice of sorbent depends on the nature of the analytes and the matrix. For NPAH analysis, various sorbents can be employed, including silica, Florisil (magnesium silicate), and carbon-based materials. diva-portal.orgsigmaaldrich.com These materials can effectively retain interfering compounds while allowing the target analytes to be eluted with an appropriate solvent. diva-portal.org The clean-up step is critical for reducing matrix effects, which can either suppress or enhance the analyte signal in the mass spectrometer. diva-portal.org Zirconia-based sorbents have also been shown to be effective in removing fatty components from complex samples. americanlaboratory.com

Vapor Collection Techniques

While this compound is primarily associated with the particulate phase due to its low volatility, understanding its potential presence in the vapor phase is also important. ca.gov Vapor collection techniques are designed to capture gaseous organic compounds from the air. A common approach involves drawing air through a sorbent tube containing materials like polyurethane foam (PUF), Tenax, or XAD-2 resin. concawe.eu These sorbents effectively trap vapor-phase PAHs and NPAHs. After sampling, the analytes are typically recovered from the sorbent by solvent extraction or thermal desorption for subsequent analysis. concawe.eu It is important to note that distinguishing between particle-bound and vapor-phase compounds can be challenging due to potential sampling artifacts, such as the volatilization of compounds from collected particles ("blow-off") or the adsorption of vapor-phase compounds onto the filter. concawe.eu

Method Validation and Performance Metrics

The reliability of any analytical methodology hinges on rigorous validation, which establishes the performance characteristics of the procedure. For a trace compound like this compound, often present in complex environmental matrices, key performance metrics include the limits of detection and quantification, recovery efficiency, precision (repeatability), and the ability to distinguish it from its isomers and other interfering substances.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govloesungsfabrik.de These parameters are crucial for assessing a method's suitability for trace analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

In the analysis of nitro-PAHs, these limits are typically determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. irsst.qc.ca

Research focused on a suite of 14 particle-bound nitro-PAHs using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode provided insights into the detection capabilities for dinitrated compounds. uniba.itnih.gov While most mono-nitro-PAHs showed LODs in the range of 12 to 84 pg/mL, the dinitropyrene isomers, along with nitro-benzo[a]anthracene, exhibited higher LODs, reaching up to 1.8 ng/mL. nih.gov This indicates that dinitrated compounds like this compound generally require more sensitive analytical approaches compared to their mono-nitrated counterparts.

Another study employing high-performance liquid chromatography (HPLC) with electrochemical detection for the analysis of airborne particulates reported detection limits of approximately 20 pg for several dinitropyrene isomers (1,3-, 1,6-, and 1,8-DNP). capes.gov.br Although this compound was not specifically included, these findings for its isomers suggest that low-picogram detection is achievable with optimized HPLC systems.

Table 1: Reported Detection Limits for Dinitropyrene Isomers Using Various Analytical Techniques

Analyte GroupAnalytical MethodReported Limit of Detection (LOD)Source
DinitropyrenesGC-MS/MS (MRM)&le; 1.8 ng/mL nih.gov
1,3-, 1,6-, 1,8-DinitropyreneHPLC-Electrochemical Detectionca. 20 pg capes.gov.br

Recovery Efficiencies and Repeatability (RSD%)

Recovery and repeatability are critical metrics for validating the entire analytical process, from sample extraction to final measurement. Recovery assesses the efficiency of the extraction procedure, indicating the percentage of the analyte retrieved from the sample matrix. Repeatability, often expressed as the relative standard deviation (RSD%), measures the precision of the method when repeated on the same sample.

A study developing a method for particulate-bound nitro-PAHs using microwave-assisted extraction followed by GC-MS/MS analysis demonstrated excellent recovery efficiencies. uniba.itnih.gov For a suite of 14 nitro-PAHs, including dinitropyrene isomers, the recovery extraction percentage surpassed 95% for all target compounds. uniba.itnih.gov

In terms of precision, the same study found that the repeatability (RSD%) for most of the target nitro-PAHs was less than 10%. uniba.it However, for certain dinitrated compounds, including 2,7-dinitrofluorene and the 1,3- and 1,8-dinitropyrene isomers, the RSD% was slightly higher but remained below 15%, which is still considered acceptable for trace environmental analysis. uniba.itnih.govresearchgate.net This demonstrates that while dinitrated compounds may present greater analytical challenges, high recovery and good repeatability can be achieved with optimized methods.

Table 2: Method Performance Metrics for Dinitrated Aromatic Compounds

Analyte GroupAnalytical MethodRecovery EfficiencyRepeatability (RSD%)Source
2,7-Dinitrofluorene, 1,3-Dinitropyrene (B1214572), 1,8-DinitropyreneMicrowave-Assisted Extraction, GC-MS/MS> 95%< 15% uniba.itnih.gov

Isomer Specificity and Interference Mitigation

A significant challenge in the analysis of this compound is its differentiation from other dinitropyrene isomers (e.g., 1,3-, 1,6-, and 1,8-dinitropyrene) and separation from a complex mixture of other polycyclic aromatic compounds (PACs). nih.gov As these isomers can have different toxicological properties, their individual quantification is essential.

High-performance liquid chromatography (HPLC) is a powerful technique for isomer separation. psu.edu To enhance both sensitivity and specificity, HPLC is often coupled with a post-column reduction step. In this approach, the separated nitro-PAHs are chemically reduced to their corresponding amino-PAHs, which are highly fluorescent. nih.govresearchgate.net This derivatization allows for sensitive fluorescence detection, a technique that is more selective than standard UV detection. For instance, a method involving online reduction followed by chemiluminescence detection has been successfully used to separate and quantify dinitropyrene isomers in environmental samples. iarc.fr

Gas chromatography coupled with mass spectrometry (GC-MS) is another cornerstone for the specific detection of nitro-PAHs. The low volatility and thermal instability of some larger nitro-PAHs can be a limitation for GC-based methods. psu.edu However, techniques like programmed temperature vaporization can be used for injecting larger sample volumes, thereby increasing sensitivity. nih.gov The high selectivity of mass spectrometry, particularly when operated in selected ion monitoring (SIM) or MRM mode, allows for the differentiation of isomers based on their mass spectra and chromatographic retention times, even in complex matrices like diesel exhaust extracts. koreascience.kr

Mitigating interference from the sample matrix is another critical aspect. Environmental samples, such as airborne particulate matter or soil extracts, contain a multitude of organic compounds that can co-elute with the target analytes and interfere with quantification. researchgate.net Effective sample clean-up is therefore paramount. This is typically achieved using solid-phase extraction (SPE) with materials like silica gel or alumina, which fractionate the sample extract and isolate the nitro-PAH fraction from other less polar or more polar compounds. psu.edu Multi-column HPLC systems have also been employed, where a pre-column is used to trap the analytes of interest and separate them from the bulk of the matrix before they are transferred to the analytical column for separation. psu.edu

Biotransformation and Metabolic Activation Pathways of Dinitropyrenes

Nitroreduction Pathways in Biological Systems

Nitroreduction is a stepwise process that converts a nitro group (-NO₂) to an amino group (-NH₂). This transformation involves a series of reduction reactions that can proceed through several intermediates. In biological systems, this pathway is a major route for the metabolic activation of nitroaromatic compounds like dinitropyrenes. The process is facilitated by various reductase enzymes present in mammalian tissues and gut microbiota.

The enzymatic reduction of a nitro group is a multi-step process. The initial two-electron reduction converts the nitro group to a nitroso group (-NO). A subsequent two-electron reduction leads to the formation of a hydroxylamino intermediate (-NHOH) nih.gov. It is this hydroxylamino intermediate that is considered a key reactive metabolite. This intermediate can be further metabolized through conjugation reactions, such as acetylation or sulfation, leading to the formation of unstable esters. These esters can then spontaneously break down to form highly reactive nitrenium ions, which are electrophilic and can readily bind to cellular macromolecules like DNA.

Evidence for the formation of nitroso- and hydroxylamino-intermediates has been confirmed in studies of dinitropyrene (B1228942) metabolism. For instance, in the enzymatic reduction of 1,8-dinitropyrene (B49389) by human aldo-keto reductases, the formation of these intermediates was verified using tandem mass spectrometry nih.govnih.gov. While direct studies on 2,7-dinitropyrene are limited, the fundamental chemical principles of nitro group reduction suggest a similar pathway involving the formation of 2-nitro-7-nitrosopyrene, 2-nitro-7-hydroxylaminopyrene, and subsequently 2-amino-7-nitropyrene and 2,7-diaminopyrene.

A variety of reductase enzymes have been implicated in the metabolic activation of dinitropyrenes. These enzymes are found in different subcellular compartments and tissues and can utilize different cofactors, such as NADPH and NADH.

The aldo-keto reductase (AKR) superfamily of enzymes are NAD(P)H-dependent oxidoreductases that play a significant role in the metabolism of a wide range of compounds. Several human AKR isoforms, particularly AKR1C1, AKR1C2, and AKR1C3, have been shown to catalyze the nitroreduction of dinitropyrenes nih.govnih.govacs.org. Studies on 1,8-dinitropyrene have demonstrated that these enzymes can reduce it to 1-amino-8-nitropyrene and further to 1,8-diaminopyrene nih.gov. The formation of reactive nitroso and hydroxylamino intermediates is a key part of this metabolic activation pathway mediated by AKRs nih.gov. Although direct enzymatic data for this compound is not available, the substrate promiscuity of these enzymes suggests they are likely involved in its metabolism as well.

Table 1: Human Aldo-Keto Reductases Implicated in Dinitropyrene Metabolism This table is based on data from studies on 1,8-dinitropyrene and other nitroarenes, as direct data for this compound is limited.

Enzyme Family Specific Isoforms Cellular Location Cofactor Role in Nitroreduction
Aldo-Keto Reductases (AKRs) AKR1C1, AKR1C2, AKR1C3 Cytosol NADPH Catalyze the reduction of nitro groups to hydroxylamino intermediates.

NADPH:cytochrome P450 oxidoreductase (POR) is a flavoprotein located in the endoplasmic reticulum that is essential for the function of cytochrome P450 enzymes. In addition to its role in P450-mediated reactions, POR can directly catalyze the reduction of various xenobiotics, including nitroaromatic compounds. While specific studies on the role of POR in this compound metabolism are lacking, its involvement in the reduction of other nitroarenes suggests it could contribute to the metabolic activation of this compound. However, in studies with 1,8-dinitropyrene in certain human lung cell lines, POR did not appear to be a major nitroreductase nih.gov.

NAD(P)H-quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones and various other substrates nih.govisciii.esnih.govmdpi.com. This two-electron reduction is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone intermediates. However, in the context of nitroaromatic compounds, the role of NQO1 is more complex. While NQO1 has been implicated in the nitroreduction of some nitroarenes, its role in dinitropyrene metabolism appears to be minor in some cellular contexts nih.gov. For instance, studies on 1,8-dinitropyrene in A549 NFE2L2/NRF2 knockout cells indicated that NQO1 was not the primary nitroreductase involved nih.gov.

Xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AOX) are molybdenum-containing enzymes that catalyze the hydroxylation of a wide range of substrates nih.gov. Both enzymes are also capable of reducing nitroaromatic compounds researchgate.netrsc.org. XO has been shown to be involved in the metabolic activation of various nitro-polycyclic aromatic hydrocarbons. However, similar to POR and NQO1, its direct and significant contribution to the metabolism of dinitropyrenes in human tissues has not been definitively established in all cell types nih.gov. AOX is known to catalyze the reduction of various functional groups, including nitro groups, but its specific role in this compound metabolism remains to be elucidated researchgate.net.

Table 2: Other Reductases Potentially Involved in this compound Metabolism The involvement of these enzymes in this compound metabolism is inferred from their known functions and studies on other nitroaromatic compounds.

Enzyme Cellular Location Cofactor Potential Role in this compound Metabolism
NADPH:P450 Oxidoreductase (POR) Endoplasmic Reticulum NADPH Direct nitroreduction, though may not be a primary pathway in all cell types.
NAD(P)H-Quinone Oxidoreductase (NQO1) Cytosol NADH/NADPH Two-electron reduction of nitro groups, but its significance in dinitropyrene metabolism may be cell-type dependent.
Xanthine Oxidase (XO) Cytosol - Can catalyze nitroreduction, but its overall contribution to dinitropyrene metabolism in humans is not fully clear.
Aldehyde Oxidase (AOX) Cytosol - Capable of reducing nitro groups, but specific data on dinitropyrene substrates is lacking.

Formation of Amino-Dinitropyrene Metabolites

The initial and critical step in the metabolic activation of dinitropyrenes is the reduction of one of the nitro groups. nih.govnih.gov This process, known as nitroreduction, is catalyzed by a variety of cytosolic nitroreductases, including mammalian enzymes like xanthine oxidase. nih.govnih.gov This enzymatic reaction involves a series of two-electron reductions that sequentially transform the nitro group (-NO₂) into a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate. nih.govnih.gov

The formation of the N-hydroxy arylamine intermediate is a crucial juncture in the metabolic pathway. nih.gov This intermediate can be further reduced to the corresponding amino metabolite, 1-amino-8-nitropyrene in the case of 1,8-DNP. acs.orgacs.org However, the N-hydroxy arylamine is also a proximate carcinogen, susceptible to further activation through conjugation reactions. nih.govnih.gov Studies have shown that enzymes such as aldo-keto reductases (AKRs), specifically isoforms AKR1C1, AKR1C2, and AKR1C3, are capable of catalyzing the nitroreduction of dinitropyrenes to their amino derivatives. nih.govacs.org

The process of nitroreduction and the subsequent formation of metabolites can be summarized as follows:

Step 1: Reduction of a nitro group to a nitroso group.

Step 2: Reduction of the nitroso group to a hydroxylamino group (N-hydroxy arylamine intermediate). nih.gov

Step 3: Further reduction of the hydroxylamino group to an amino group, forming an aminonitropyrene. acs.org

O-Acetylation and Sulfonation of Hydroxylamino Intermediates

The N-hydroxy arylamine intermediates formed during nitroreduction are pivotal metabolites that can undergo Phase II conjugation reactions, notably O-acetylation and sulfonation. nih.govnih.govhyphadiscovery.com These reactions are not typically detoxification pathways for this class of compounds; instead, they represent a significant activation step, converting the proximate carcinogen into a more potent, reactive form. nih.govnih.gov The addition of an acetyl or sulfonyl group to the hydroxylamino moiety creates a good leaving group, facilitating the formation of a highly electrophilic nitrenium ion that can readily form covalent adducts with cellular macromolecules like DNA. nih.govnih.gov

Studies have demonstrated that the addition of acetyl coenzyme A (AcCoA), the cofactor for acetylation, to incubations with dinitropyrenes and liver cytosol can increase DNA binding by 20- to 40-fold. nih.gov This highlights the critical role of O-acetylation in the genotoxicity of dinitropyrenes. nih.gov Similarly, sulfonation, catalyzed by sulfotransferases (SULTs), can also form unstable sulfate esters that contribute to bioactivation. hyphadiscovery.comuef.finih.gov

Conjugation ReactionEnzyme FamilyCofactorResulting IntermediateSignificance
O-AcetylationN-Acetyltransferases (NATs)Acetyl Coenzyme A (AcCoA)N-acetoxy arylamineMajor activation pathway, leads to highly reactive nitrenium ions. nih.govnih.gov
SulfonationSulfotransferases (SULTs)PAPS (3'-phosphoadenosine-5'-phosphosulfate)Arylsulfamate (sulfate ester)Bioactivation pathway, forms unstable esters that can react with DNA. hyphadiscovery.comuef.fi

N-acetyltransferases (NATs) are cytosolic enzymes that play a central role in the O-acetylation of N-hydroxy arylamine intermediates. wikipedia.orgnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxylamino metabolite, forming a reactive N-acetoxy arylamine. nih.govresearchgate.net Humans have two main NAT enzymes, NAT1 and NAT2, both of which can catalyze the O-acetylation of N-hydroxy-arylamines. nih.govnih.gov

The reaction mechanism is a ping-pong bi-bi reaction, where acetyl-CoA first binds to the enzyme and acetylates a cysteine residue in the active site; then, after acetyl-CoA is released, the N-hydroxy arylamine intermediate binds and the acetyl group is transferred to it. wikipedia.org Genetic polymorphisms in NAT enzymes, particularly NAT2, can lead to different acetylator phenotypes (e.g., rapid, intermediate, and slow), which may influence an individual's susceptibility to the carcinogenic effects of compounds like dinitropyrenes. nih.govfrontiersin.org The conversion of N-hydroxy arylamine intermediates to reactive N-acetoxy arylamines by cytosolic AcCoA-dependent acetylases is a key factor in the genotoxicity of dinitropyrenes. nih.gov

The conjugation of the N-hydroxy arylamine intermediate of 2,7-DNP via O-acetylation or sulfonation results in the formation of highly unstable ester derivatives. nih.gov The N-acetoxy arylamine, for example, is particularly unstable and readily undergoes heterolytic cleavage of the N-O bond. nih.govnih.gov This cleavage releases an acetate ion and generates a highly electrophilic nitrenium ion.

This nitrenium ion is a potent ultimate carcinogen that can attack nucleophilic sites on cellular macromolecules. Its primary target is DNA, where it forms covalent adducts, particularly at the C8 position of guanine (B1146940) bases. nih.gov The formation of these DNA adducts is considered a critical initiating event in the mutagenesis and carcinogenesis induced by dinitropyrenes. The instability of these conjugated intermediates is directly linked to their high reactivity and genotoxic potential. nih.gov

Oxidative Metabolism via Cytochrome P450 Enzymes

In addition to the primary nitroreductive pathway, this compound can also be metabolized by the cytochrome P450 (CYP) enzyme system. nih.govnih.govnih.gov CYPs are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govnih.govmdpi.com They are central to Phase I metabolism, catalyzing the oxidation of a wide variety of xenobiotics. nih.govmdpi.com For polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774), CYP-mediated oxidation typically involves the introduction of oxygen atoms into the aromatic ring structure. nih.govmdpi.com

The cytochrome P450-mediated metabolism of the pyrene core of 2,7-DNP proceeds mainly through hydroxylation and epoxidation. nih.govresearchgate.netnih.gov

Hydroxylation: This reaction involves the direct insertion of a hydroxyl (-OH) group onto the aromatic ring, forming phenolic metabolites.

Epoxidation: This pathway involves the formation of a reactive, three-membered ring epoxide across one of the double bonds of the pyrene structure. researchgate.netnih.gov These epoxides are highly reactive electrophiles themselves. They can be detoxified by hydrolysis, catalyzed by epoxide hydrolase, to form dihydrodiols, or they can react directly with nucleophiles like DNA. mdpi.com

While specific CYP isoforms involved in 2,7-DNP metabolism are not fully elucidated, isoforms from the CYP1, CYP2, and CYP3 families are known to be major contributors to the metabolism of drugs and PAHs. nih.govmdpi.com

While oxidative metabolism by cytochrome P450 enzymes is a possible route for 2,7-DNP biotransformation, the predominant pathway for its metabolic activation to a genotoxic agent is nitroreduction followed by O-acetylation. nih.govnih.gov The extreme genotoxicity of dinitropyrenes is strongly linked to the formation of N-hydroxy arylamine intermediates and their subsequent conversion to highly reactive N-acetoxy esters. nih.gov

Metabolic PathwayPrimary EnzymesKey IntermediatesPrimary Outcome
Nitroreduction & ConjugationNitroreductases (e.g., Xanthine Oxidase, AKRs), N-Acetyltransferases (NATs)N-hydroxy arylamine, N-acetoxy arylamineMetabolic activation to highly genotoxic species. nih.gov
Oxidative MetabolismCytochrome P450 (CYP) enzymesPhenols, Epoxides, DihydrodiolsCan lead to detoxification or formation of reactive epoxides. nih.govresearchgate.net

Comparative Biotransformation Kinetics of Dinitropyrene Isomers Reveal Differential Metabolic Fates

The biotransformation kinetics of dinitropyrene (DNP) isomers, a class of potent mutagenic and carcinogenic compounds found in diesel exhaust and environmental pollutants, exhibit significant variation, influencing their metabolic activation and subsequent genotoxicity. Research into the comparative metabolism of these isomers, including this compound, has elucidated the enzymatic pathways responsible for their conversion into reactive intermediates that can bind to DNA, initiating carcinogenic processes.

The primary route of metabolic activation for dinitropyrenes is nitroreduction, a process catalyzed by a variety of cytosolic and microsomal enzymes, including nitroreductases such as xanthine oxidase and NADPH:quinone oxidoreductase (NQO1). This multi-step reduction of the nitro groups to reactive N-hydroxy arylamine intermediates is a critical determinant of their biological activity. Subsequent O-esterification of these intermediates can further enhance their reactivity towards cellular macromolecules.

Studies comparing the metabolic rates of different DNP isomers have shown that the position of the nitro groups on the pyrene ring profoundly affects their susceptibility to enzymatic reduction. For instance, research has indicated that 1,6- and 1,8-dinitropyrene are more readily reduced by rat and human liver cytosol than 1-nitropyrene (B107360) and 1,3-dinitropyrene (B1214572), a finding that correlates with their relative mutagenic potencies. While specific kinetic data for this compound is less abundant in the readily available literature, the principles of enzymatic nitroreduction suggest that its metabolic rate would also be dictated by the steric and electronic environment of its nitro groups.

The metabolic activation of 2,7-dinitrofluorene (B108060), a structurally related nitroaromatic compound, has been shown to be mediated by xanthine oxidase and NQO1. This suggests that similar enzymatic pathways are likely involved in the biotransformation of this compound. The efficiency of these enzymes in reducing the nitro groups is a key factor in determining the rate of formation of the ultimate carcinogenic metabolites.

Detailed research findings on the comparative biotransformation kinetics are crucial for understanding the differential carcinogenicity of dinitropyrene isomers. Such studies typically involve in vitro assays using liver microsomes or cytosolic fractions, which contain the key metabolizing enzymes. By measuring the rate of disappearance of the parent compound and the formation of various metabolites over time, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide a quantitative measure of the efficiency of the enzymatic reactions for each isomer.

Molecular Mechanisms of 2,7 Dinitropyrene Induced Genomic Alterations

DNA Adduct Formation by Dinitropyrene (B1228942) Metabolites

The conversion of the parent dinitropyrene compound into a DNA-reactive form is a critical step in its mutagenicity. This bioactivation is a multi-step process involving reduction of a nitro group and subsequent enzymatic modification. cuni.cznih.gov

Metabolically activated dinitropyrenes are electrophilic species that readily attack nucleophilic sites on DNA bases. The primary targets for this covalent binding are the purine (B94841) bases, deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). acs.orgoup.com Studies on the analogous compound 2,7-dinitrofluorene (B108060) show that its metabolites form a major adduct with deoxyguanosine and a minor adduct with deoxyadenosine. acs.orgacs.org For various nitro-PAHs, the C8 position of guanine (B1146940) is a principal site of adduction. psu.eduresearchgate.net Adducts at the N² position of guanine and the N⁶ position of adenine (B156593) have also been identified for other nitroarenes. oup.comresearchgate.net The formation of these adducts represents the initial DNA damage event, creating a lesion that can disrupt normal DNA replication and transcription. carnegiescience.edu

The major DNA adducts formed by dinitropyrenes are typically C8-substituted deoxyguanosine derivatives. For instance, the metabolic activation of 1,6-dinitropyrene (B1200346) and 1,8-dinitropyrene (B49389) leads to the formation of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene and N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, respectively. iarc.frnih.gov

Based on the metabolic pathway of the analogous compound 2,7-dinitrofluorene, which forms N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene, it is highly probable that the major adduct for 2,7-dinitropyrene would be N-(deoxyguanosin-8-yl)-2-amino-7-nitropyrene . acs.orgacs.org This adduct results from the reduction of one nitro group to an amine, which then covalently binds to the C8 position of a guanine base. The characterization of such adducts is typically achieved using techniques like ³²P-postlabelling, high-performance liquid chromatography (HPLC), and mass spectrometry. acs.orgnih.gov

Table 1: Major DNA Adducts Identified for Dinitropyrenes and Related Compounds

Parent CompoundMajor Deoxyguanosine AdductReference
1,6-DinitropyreneN-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene nih.gov
1,8-DinitropyreneN-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene iarc.fr
2,7-Dinitrofluorene (analogue)N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene acs.orgacs.org
This compound (predicted)N-(deoxyguanosin-8-yl)-2-amino-7-nitropyrene(Inferred from acs.orgacs.org)

The metabolic activation of dinitropyrenes is a two-step process essential for their ability to form DNA adducts. cuni.cz

Nitroreduction : The first step is the reduction of one of the nitro groups (–NO₂) to a hydroxylamino group (–NHOH). This reaction is catalyzed by a variety of cytosolic and microsomal nitroreductases, such as xanthine (B1682287) oxidase and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Studies with 2,7-dinitrofluorene confirm that its activation proceeds via nitroreduction to an N-hydroxy arylamine intermediate. acs.org The presence of the resulting amine and nitroso metabolites provides evidence for this pathway. acs.org

O-Acetylation : The N-hydroxy arylamine intermediate is often not reactive enough to bind to DNA efficiently. It undergoes a second activation step, typically O-esterification. cuni.cznih.gov In many cases, this involves O-acetylation catalyzed by N,O-acetyltransferases (NATs), which use acetyl-CoA as a cofactor. acs.orgoup.com This reaction converts the N-hydroxy arylamine into a highly reactive N-acetoxy arylamine ester. This ester is unstable and spontaneously breaks down (heterolysis) to form a highly electrophilic nitrenium ion, which then attacks the DNA. nih.govoup.com

The critical role of O-acetylation is demonstrated in studies where adduct formation from 2,7-dinitrofluorene was significantly enhanced in the presence of acetyl-CoA. acs.org Similarly, the high mutagenicity of 1,6- and 1,8-dinitropyrene in bacterial strains is dependent on their capacity for O-acetylation. oup.com Therefore, both nitroreductase and acetyltransferase enzymes are paramount in determining the DNA adduct-forming potential of this compound. acs.orgoup.com

The quantity of DNA adducts formed generally correlates with the exposure dose of the carcinogen. Studies on 1,6-dinitropyrene in rats have established clear dose-response relationships for DNA adduct formation in both target (lung) and non-target (liver) tissues. nih.govnih.govnih.gov Following a single administration, DNA binding was dose-responsive. nih.gov For example, in the lung, a two-fold increase in the 1,6-dinitropyrene dose (up to 30 µg) resulted in a nearly two-fold increase in DNA binding. nih.gov However, at higher doses, the rate of adduct formation tends to plateau, possibly due to the saturation of metabolic activation enzymes or saturation of DNA repair pathways. carnegiescience.edunih.gov This non-linearity at high doses suggests that the cellular machinery for both activating the compound and repairing the resulting damage has finite capacity.

Molecular Events Leading to Mutagenic Activation

The formation of DNA adducts is the initiating event in chemical carcinogenesis, but it is the subsequent cellular processing of these adducts that leads to permanent genetic mutations.

DNA adducts are pre-mutagenic lesions. If they are not removed by DNA repair mechanisms, such as nucleotide excision repair, before the cell undergoes replication, they can cause DNA polymerases to insert an incorrect base opposite the lesion. researchgate.net This leads to a permanent change in the DNA sequence, or a mutation, in the daughter cells.

A direct relationship between the level of dinitropyrene-DNA adducts and the frequency of mutations has been established. In studies with 1,8-dinitropyrene, the concentration of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct was correlated with the induction of frameshift mutations in Salmonella typhimurium. iarc.fr Furthermore, experiments with 1,6-dinitropyrene in rats showed that tumorigenic doses that produced dose-dependent DNA adducts also resulted in a dose-dependent increase in mutations at the hprt locus in spleen T-lymphocytes. nih.gov These findings strongly indicate that the DNA adducts formed by dinitropyrenes are the primary cause of the mutations that drive the carcinogenic process. nih.gov

In Vitro Genotoxicity Assays (e.g., Ames Test, Umu Test)

The genotoxic potential of this compound and its isomers is often evaluated using in vitro assays that measure DNA damage and mutagenicity. The Ames test and the Umu test are two such prominent bacterial assays.

Ames Test: The Ames test, or the Salmonella typhimurium reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. libretexts.org The test utilizes specific strains of S. typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid on their own. libretexts.org The principle of the test is to measure the rate at which the test substance causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-limited medium. libretexts.org Several dinitropyrene isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene, are recognized as some of the most potent mutagens ever evaluated in Ames assays. scispace.com These compounds are powerful frameshift mutagens. iarc.fr The high mutagenicity of these compounds is often detected in bacterial strains that are proficient in nitroreductase or O-acetyltransferase activity, indicating that metabolic activation via these enzymes is a critical step. iarc.frresearchgate.net

Umu Test: The Umu test is another bacterial genotoxicity assay that detects the induction of the SOS response system in Salmonella typhimurium following DNA damage. nih.gov The test is based on the induction of the umuC gene, which is part of the SOS regulon and is controlled by the lexA and recA genes. nih.gov The expression of a umuC'-'lacZ fusion gene is measured colorimetrically via β-galactosidase activity. nih.govnih.gov

Research has focused on developing highly sensitive tester strains to improve the detection of mutagenic nitroarenes. nih.gov For instance, the S. typhimurium strain NM3009, which overexpresses both nitroreductase (NR) and O-acetyltransferase (O-AT), shows significantly higher sensitivity to a variety of nitroarenes compared to parent strains. nih.govnih.gov The order of sensitivity for inducing umuC gene expression towards many nitroarenes has been found to be NM3009 > NM2009 (O-AT overexpressing) > NM1011 (NR overexpressing) > TA1535/pSK1002 (parent strain). nih.govosti.gov This highlights the crucial role of both nitroreduction and O-acetylation in the genotoxic activation of these compounds. iarc.frnih.gov While specific data for this compound in this highly sensitive strain is not detailed, numerous other dinitropyrene isomers have shown potent genotoxic activity in the Umu test. nih.govscispace.com

AssayPrincipleKey Findings for DinitropyrenesRelevant Strains
Ames TestMeasures reverse mutation rate in histidine-auxotrophic S. typhimurium. libretexts.orgDinitropyrene isomers are among the most potent frameshift mutagens identified. scispace.comiarc.frStrains sensitive to frameshift mutagens (e.g., TA98, TA1538). researchgate.net
Umu TestDetects induction of the SOS DNA repair system via umuC gene expression in S. typhimurium. nih.govPotent induction of umuC by dinitropyrenes, enhanced in strains with high nitroreductase and O-acetyltransferase activity. nih.govnih.govTA1535/pSK1002, NM1011 (high NR), NM2009 (high O-AT), NM3009 (high NR & O-AT). nih.govosti.gov

Chromosomal Aberrations and Micronuclei Induction

Beyond gene-level mutations, the genotoxicity of dinitropyrenes extends to larger-scale genomic damage, including structural chromosomal aberrations and the formation of micronuclei. These events are hallmarks of clastogenic (chromosome-breaking) agents and aneugenic (spindle-disrupting) agents.

Chromosomal Aberrations: The in vitro mammalian chromosomal aberration test identifies substances that cause structural damage to chromosomes in cultured mammalian cells. oecd.org Studies on dinitropyrene isomers, such as 1,8-dinitropyrene, have demonstrated their capacity to induce chromosomal aberrations in various cell lines, including Chinese hamster ovary (CHO) cells, Chinese hamster lung (CHL) fibroblasts, and rat epithelial cells. nih.govnih.goviarc.fr The observed damage primarily consists of chromatid-type aberrations, such as breaks and exchanges. nih.govcapes.gov.br For example, 1,6-dinitropyrene was found to be a clastogenic agent in V79 Chinese hamster cells, causing chromatid-type aberrations with open breaks and exchanges. capes.gov.br

Micronuclei Induction: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their formation serves as a reliable index of both chromosome breakage and spindle abnormalities. nih.gov Several nitro-polycyclic aromatic hydrocarbons have been shown to induce micronuclei. For instance, 3,7-dinitrofluoranthene (B10014) induces micronucleus formation in the bone marrow of mice in vivo. iarc.friarc.fr The suspected carcinogen 3-nitrobenzanthrone (B100140) is also known to induce micronuclei in both mouse and human cells. aacrjournals.org While direct studies on this compound are limited, the data from related compounds like 1,8-dinitropyrene, which did not induce micronuclei in one study with human fibroblasts, suggest that the clastogenic effects may vary between isomers and cell systems. nih.goviarc.fr

EndpointDescriptionFindings for Related DinitropyrenesAffected Cell Types
Chromosomal AberrationsStructural damage to chromosomes, including breaks and exchanges. oecd.orgDinitropyrene isomers induce primarily chromatid-type aberrations. nih.govcapes.gov.brChinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, Rat Epithelial cells. nih.govnih.gov
Micronuclei InductionFormation of small, extranuclear bodies containing lost chromosome fragments. nih.govSome related nitro-PAHs (e.g., 3,7-dinitrofluoranthene) are positive for micronucleus induction. iarc.friarc.frMouse bone marrow, mouse and human cell lines. iarc.fraacrjournals.org

Interaction with Cellular Macromolecules Beyond DNA

Protein Binding and Modulation of Cellular Pathways

The metabolic activation of this compound is a prerequisite for its interaction with cellular proteins. This process is primarily reductive, catalyzed by a variety of enzymes.

Metabolic Activation and Protein Interaction: The carcinogenicity of many nitroarenes is linked to their metabolic activation through the reduction of the nitro group to form a reactive N-hydroxy arylamine intermediate. aacrjournals.org This reduction can be catalyzed by several cytosolic and microsomal enzymes, including NADPH:cytochrome P450 reductase, xanthine oxidase, and aldehyde oxidase. aacrjournals.orgnih.gov For dinitropyrenes, this activation involves a monoreduction followed by O-acetylation, catalyzed by N-acetyltransferases (NATs). uconn.edu The resulting N-acetoxy arylamine is a highly reactive electrophile that can form covalent bonds not only with DNA but also with proteins.

Human NADPH:cytochrome P450 reductase has been identified as a key enzyme in the reductive activation of nitroaromatic compounds like 1,8-dinitropyrene in human liver microsomes. aacrjournals.org Furthermore, enzymes like aldo-keto reductases (AKRs) are involved in the metabolic activation of PAHs, converting PAH-diols into redox-active o-quinones which can then react with cellular macromolecules. mdpi.com The binding of these reactive metabolites to proteins can alter their structure and function, leading to the modulation of critical cellular pathways. For instance, benzo-α-pyrene, another polycyclic aromatic hydrocarbon, has been shown to activate survival signaling cascades like the MEK-ERK and Akt pathways, potentially through protein interactions that lead to chemoresistance in cancer cells. mdpi.com

Impact on Gene Expression and Cellular Responses

The interaction of this compound and its metabolites with cellular components can trigger a cascade of changes in gene expression, leading to various cellular responses.

Modulation of Gene Expression: Exposure to nitro-PAHs can induce significant changes in the expression of genes involved in xenobiotic metabolism, cell cycle control, DNA repair, and apoptosis. uconn.edumdpi.com For example, the activation of the aryl hydrocarbon receptor (AhR) by compounds like benzo-α-pyrene leads to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. mdpi.comacs.org These enzymes, while involved in detoxification, can also contribute to the metabolic activation of other pollutants. acs.org

Studies on 1-nitropyrene (B107360) have shown it can induce the expression of the tumor suppressor gene p53. acs.org However, this response can be complexly modulated; co-exposure with TCDD, a potent AhR agonist, was found to abolish the 1-nitropyrene-induced p53 expression in a CYP1A1-dependent manner. acs.org This indicates a complex interplay between different signaling pathways in response to pollutant mixtures.

Furthermore, exposure to environmental carcinogens can affect the expression of key oncogenes (e.g., c-myc, Ha-ras) and tumor suppressor genes (p53). researchgate.net Phytochemicals like sulforaphane (B1684495) are known to activate the transcription factor Nrf2, which in turn induces a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense, as a response to cellular stress. nih.gov This demonstrates that cells can mount a defensive gene expression response against toxicants, although this response can be overwhelmed or subverted during carcinogenesis.

Computational and Theoretical Investigations of 2,7 Dinitropyrene

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the geometry and electronic characteristics of 2,7-dinitropyrene. These computational approaches provide a microscopic view of the molecule's features.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study nitroaromatic compounds, including isomers of dinitropyrene (B1228942). innovareacademics.in DFT calculations, for instance at the B3LYP/3-21G* level of theory, are employed to perform complete geometry optimization of these molecules. innovareacademics.in Such calculations are foundational for understanding the molecule's stability and reactivity.

Studies on related dinitropyrene isomers, such as 1,3- and 1,8-dinitropyrene (B49389), have utilized ground- and excited-state density functional calculations to complement experimental results on their excited-state dynamics. nih.gov For instance, DFT has been used to explore the optoelectronic properties of the 1,3-dinitropyrene (B1214572) derivative, including its molecular electrostatic potential, frontier molecular orbitals, and Van der Waals surface. researchgate.net These calculations help in understanding charge transfer processes within the molecule. researchgate.netresearchgate.net

Table 1: Representative DFT Applications in Nitropyrene Research

Study Focus DFT Method/Basis Set Key Findings Reference
Mutagenicity of NitroaromaticsB3LYP/3-21G*Geometry optimization to support QSTR models. innovareacademics.in innovareacademics.in
Photochemical RelaxationNot specifiedComplemented experimental studies on excited-state dynamics of dinitropyrene isomers. nih.gov nih.gov
Optoelectronic PropertiesNot specifiedInvestigated molecular electrostatic potential and frontier molecular orbitals of 1,3-dinitropyrene. researchgate.net researchgate.net

Ab initio quantum chemical methods offer a high level of theory for studying the electronic states of molecules. uol.de For nitropyrenes, methods like MP2/def2-TZVP and ADC(2)/def2-TZVP have been used to calculate the geometries of the ground state and the lowest excited singlet and triplet states. researchgate.net These calculations are crucial for understanding the photophysical and photochemical behavior of these compounds. researchgate.net

For several dinitropyrenes, ab initio calculations have predicted that the nitro groups are not in the plane of the pyrene (B120774) ring in the ground state (S0) or the lowest triplet state (T1). researchgate.net However, in the optimized geometry of the first excited singlet state (S1), one of the nitro groups is predicted to become coplanar with the ring. researchgate.net Furthermore, absorption spectra predicted from vertical excitation energies and oscillator strengths using these methods show good agreement with experimental spectra. researchgate.net

Simulation of Reactivity and Transformation Pathways

Computational simulations are instrumental in predicting how this compound might react and transform under various conditions. These models can identify the most likely sites of reaction and the pathways the molecule might follow upon excitation.

Theoretical approaches are used to predict the location of reactive sites on polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which determines the chemoselectivity of their reactions. nih.gov Methods based on Density Functional Theory (B3LYP/6-31G(d)) have been evaluated for their ability to predict reactive sites for atmospheric transformation reactions. nih.govresearchgate.net

Four common approaches include analyzing Clar's aromatic resonance structures, the thermodynamic stability of adduct intermediates, computed atomic charges (like Natural Bond Order, ChelpG, and Mulliken), and the average local ionization energy (ALIE). nih.gov For a range of PAHs, the thermodynamic analysis of adducts and the ALIE approach have shown high accuracy in predicting transformation products compared to laboratory data. nih.gov While specific data for this compound was not detailed in the provided context, these methodologies are applicable to predict its reactive sites.

The photochemical relaxation pathways of dinitropyrene isomers have been investigated using both experimental and computational methods. nih.govresearchgate.netacs.org Upon excitation with visible light, dinitropyrene isomers can undergo ultrafast branching of the excited-state population. nih.govresearchgate.net

For related dinitropyrene isomers, excitation at 425 nm leads to the population of the triplet state in high yield (around 90%) and the formation of a nitropyrenoxy radical in a smaller yield (less than 10%). nih.govresearchgate.net The position of the nitro groups influences the absorption and fluorescence spectra, as well as the yields of fluorescence, triplet state formation, singlet oxygen, and photodegradation. nih.govresearchgate.net Radical formation is implicated in the photodegradation of these pollutants. nih.gov Computational modeling helps to elucidate the energy barriers and branching processes that govern these photochemical reactions. researchgate.netresearchgate.net

Quantitative Structure-Activity/Toxicity Relationship (QSTR/QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.com These models are crucial in predictive toxicology, aiming to screen for potentially harmful compounds. innovareacademics.in

For nitroaromatic compounds, atom-based QSTR models have been developed to predict their mutagenicity. innovareacademics.in These models often use descriptors derived from DFT calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicators of a molecule's reactivity. innovareacademics.in For instance, a study that included this compound in its dataset developed a QSTR model for mutagenicity using the PHASE software and PLS (Partial Least Squares) method. innovareacademics.in Such models highlight key molecular features, suggesting that mutagenicity is more likely for molecules with multiple fused planar hydrophobic rings and certain electronic properties. innovareacademics.in

Table 2: QSTR/QSAR Modeling for Nitroaromatic Compounds

Model Type Methodology Key Descriptors Application Reference
Atom-based QSTRPHASE, PLS, DFT (B3LYP/3-21G*)HOMO/LUMO energies, molecular electrostatic potentialPrediction of mutagenicity of nitroaromatic compounds. innovareacademics.in innovareacademics.in
QSARVariousPhysico-chemical properties, quantum chemical parametersPrediction of toxicity of nitroaromatic compounds. mdpi.com mdpi.com

Predictive Approaches for Biological Activity and DNA Reactivity

The biological effects of many nitroaromatic compounds, including this compound, are not caused by the parent molecule itself but by reactive metabolites. Computational models are built upon this mechanistic understanding, which involves the metabolic reduction of the nitro groups to form N-hydroxy arylamines. These intermediates can then react with DNA to form covalent adducts, a critical step in initiating mutagenesis and carcinogenesis. acs.org

Predictive toxicology aims to develop models that can forecast the toxicity of compounds based on their chemical structure. innovareacademics.in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are the primary predictive tools used for this purpose. innovareacademics.inresearchgate.net These models establish a mathematical relationship between a molecule's structural or physicochemical properties (known as descriptors) and its biological activity. innovareacademics.in

For this compound and related nitroarenes, several key computational approaches and descriptors are used:

Quantum Chemical Descriptors: The reactivity of nitroaromatic compounds is strongly influenced by their electronic properties. innovareacademics.in Density Functional Theory (DFT) is a common method used to calculate these properties. innovareacademics.inresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. innovareacademics.inchalcogen.ro The LUMO energy is particularly significant for nitroaromatics; a lower LUMO energy indicates a greater ability to accept an electron, which is the initial step in the nitroreduction pathway that leads to metabolic activation. The energy gap between HOMO and LUMO can also indicate the molecule's kinetic stability and reactivity. innovareacademics.inirjweb.com

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution on a molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. innovareacademics.in This helps predict where the molecule is likely to interact with biological macromolecules like DNA. Studies have shown that highly mutagenic compounds often possess two or more regions of negative electrostatic potential. innovareacademics.in

DNA Reactivity and Adduct Formation: Theoretical methods, primarily DFT, are employed to model the entire process of metabolic activation and subsequent DNA damage. researchgate.net These calculations can determine the stability of intermediates, such as the arylnitrenium ion, and map out the energetic pathways for the formation of different potential DNA adducts. researchgate.netoup.com This allows researchers to predict which DNA bases (e.g., guanine (B1146940), adenine) are most likely to be targeted and at which atomic positions, providing a detailed picture of the compound's genotoxic mechanism.

Correlation with Experimental Data for Validation

A fundamental principle of computational modeling, as emphasized by the Organisation for Economic Co-operation and Development (OECD), is that models must be rigorously validated to ensure they are accurate and predictive. researchgate.netresearchgate.net This involves correlating the computationally predicted values with reliable experimental data.

For this compound, the validation of predictive models for biological activity and DNA reactivity relies on several types of experimental results:

Ames Test for Mutagenicity: The Ames test is a widely used and economical method to assess a chemical's mutagenic potential. innovareacademics.in It typically uses specific strains of Salmonella typhimurium (e.g., TA98, TA100) that are engineered to be sensitive to different types of mutagens, including those that cause frameshift mutations common with nitroarenes. innovareacademics.innih.gov The experimental results from these assays, often expressed as the logarithm of revertants per nanomole, serve as the benchmark data for developing and validating QSAR models. innovareacademics.in A strong correlation between the predicted mutagenicity from a QSAR model and the actual results of the Ames test demonstrates the model's predictive power. innovareacademics.inresearchgate.net

DNA Adduct Analysis: The specific DNA adducts predicted by theoretical calculations can be confirmed experimentally. Techniques such as ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS) are used to isolate and identify the exact chemical structures of adducts formed in vitro (in reactions with isolated DNA) or in vivo (in animal models). acs.orgoup.com Finding the same adducts experimentally that were predicted theoretically provides strong validation for the proposed mechanism of DNA reactivity.

The table below presents data from a QSTR study on nitroaromatic compounds, illustrating the correlation between experimental mutagenicity and values predicted by a QSAR model, along with the calculated quantum chemical descriptors for this compound. innovareacademics.in

Table 1: Predicted vs. Experimental Mutagenicity and Calculated Electronic Properties for this compound

Compound NameExperimental Mutagenicity (log rev/nmol)Predicted Mutagenicity (log rev/nmol)HOMO Energy (eV)LUMO Energy (eV)
This compound2.522.59-6.42-2.94
Data sourced from a QSTR modeling study on nitroaromatic compounds. innovareacademics.in The model was developed using DFT at the B3LYP/3-21G* level of theory. innovareacademics.in

The performance of a QSAR model is assessed using several statistical metrics. These metrics quantify how well the model's predictions match the experimental data for both the "training set" of chemicals used to build the model and the "test set" of chemicals used to validate it.

Table 2: Example of Statistical Validation for a QSAR Model for Nitroaromatics

ParameterDescriptionValue
Coefficient of determination for the training set. Measures how well the model fits the training data.0.90
Cross-validated coefficient of determination. Measures the internal predictive ability of the model.0.64
Pearson-RCorrelation coefficient for the test set. Measures the correlation between predicted and actual values for external validation.0.81
Statistical values are from a representative QSTR model for predicting the mutagenicity of a large set of nitroaromatic compounds, including this compound. innovareacademics.in

These validation processes ensure that computational models are robust and reliable tools for predicting the biological activity of compounds like this compound, aiding in risk assessment and the design of safer chemicals. innovareacademics.in

Future Directions and Emerging Research Avenues for 2,7 Dinitropyrene

Integrated Multi-Omics Approaches in Mechanistic Studies

Future research will increasingly leverage integrated multi-omics approaches to unravel the complex mechanisms underlying 2,7-dinitropyrene toxicity. By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can construct a comprehensive, system-level view of the cellular perturbations induced by this compound. This approach moves beyond single-endpoint analyses to map the entire cascade of molecular events, from the initial interaction with cellular components to the ultimate adverse outcome.

Studies on other nitrated polycyclic aromatic hydrocarbons (NPAHs) have demonstrated the power of this approach. For instance, toxicogenomic analysis in zebrafish embryos exposed to a range of NPAHs revealed distinct gene expression profiles associated with the activation of the aryl hydrocarbon receptor (AHR) pathway, oxidative stress, and cardiac toxicity. researchgate.netgoogle.com Future studies on this compound are expected to employ similar strategies, investigating how it and its metabolites modulate gene expression (transcriptomics), alter protein abundance and post-translational modifications (proteomics), and disrupt metabolic pathways (metabolomics). bohrium.com Integrating these datasets can reveal novel toxicity pathways, identify sensitive biomarkers of exposure and effect, and elucidate the complex interplay between different cellular processes, such as the link between nitro-oxidative stress and the impairment of nitrogen metabolism. labinsights.nl

Omics TechnologyPotential Insights for this compound ResearchRelated Findings for NPAHs/Xenobiotics
Transcriptomics Identification of differentially expressed genes and perturbed signaling pathways (e.g., DNA repair, apoptosis, AHR signaling).AHR pathway, oxidative and cardiac stress genes dysregulated by NPAHs in zebrafish. researchgate.netgoogle.com
Proteomics Characterization of protein adducts, changes in protein expression, and altered post-translational modifications.Glucocorticoid receptor signaling and NRF2-mediated oxidative stress pathways affected in macrophages by emissions. bohrium.com
Metabolomics Detection of changes in endogenous metabolite profiles, revealing disruptions in key metabolic pathways (e.g., energy metabolism, lipid metabolism).Perturbations in nitrogen metabolism linked to nitro-oxidative stress. labinsights.nl
Toxicogenomics Integrated analysis to build comprehensive adverse outcome pathways (AOPs) and identify molecular initiating events.Elucidation of chemical-specific benchmark dose values and transcriptomic signatures. labinsights.nl

Advanced Spectroscopic Techniques for Real-time Monitoring of Transformations

Understanding the transformation kinetics of this compound in real-time is crucial for assessing its environmental persistence and biological reactivity. Emerging research is moving towards the application of advanced spectroscopic techniques capable of monitoring these processes on timescales ranging from femtoseconds to hours.

Femtosecond transient absorption spectroscopy, for example, allows for the direct observation of the initial photochemical events following light absorption by nitroaromatic compounds. rsc.orgmdpi.com This technique can resolve the ultrafast dynamics of excited states, intersystem crossing, and the formation of transient reactive species, providing fundamental insights into photodegradation pathways. nih.govrsc.org For monitoring transformations in complex matrices, Surface-Enhanced Raman Scattering (SERS) offers exceptional sensitivity and specificity. Future applications could see SERS-based sensors deployed for the real-time detection of this compound and its degradation products in environmental samples, potentially coupled with machine learning algorithms to deconvolve complex spectral data and enhance predictive accuracy. mdpi.com

Spectroscopic TechniquePrinciple & ApplicationTimescaleRelevance to this compound
Femtosecond Transient Absorption Spectroscopy (TAS) Uses ultrashort laser pulses to monitor the absorption of transient species formed after photoexcitation.Femtoseconds to MicrosecondsElucidating primary photochemical degradation pathways and identifying short-lived reactive intermediates. rsc.org
Time-Resolved Infrared (TRIR) Spectroscopy Tracks vibrational (structural) changes in molecules as a reaction or transformation proceeds.Picoseconds to MillisecondsMonitoring structural changes during metabolic activation or environmental degradation. nih.gov
Surface-Enhanced Raman Scattering (SERS) Enhances Raman signals of molecules adsorbed on nanostructured metal surfaces, allowing for ultra-sensitive detection.Seconds to Minutes (for monitoring)Real-time, in-situ monitoring of this compound concentrations and its transformation products in water or soil. mdpi.com

Development of Novel Analytical Probes and Sensors Utilizing this compound Derivatives

A promising future direction lies in harnessing the chemical structure of this compound itself to create novel analytical tools. The core principle involves the chemical modification of the this compound scaffold to convert it into a signaling molecule, such as a fluorescent probe. The two nitro groups are potent electron-withdrawing groups that typically quench fluorescence in the pyrene (B120774) core. However, chemical reduction of these nitro groups to amino groups (-NH2) would yield 2,7-diaminopyrene.

This transformation is significant because amino groups are electron-donating and generally enhance the fluorescence quantum yield of aromatic systems. The resulting 2,7-diaminopyrene would be a highly fluorescent molecule with unique photophysical properties dictated by the 2,7-substitution pattern. rsc.orgrsc.org This fluorescent derivative could then serve as a building block for new chemosensors. researchgate.net For example, it could be functionalized with specific recognition moieties that bind to target analytes (e.g., metal ions, biomolecules). The binding event would, in turn, modulate the fluorescence of the diaminopyrene core, providing a detectable signal. This approach effectively repurposes a toxic compound into a high-value analytical tool.

Interdisciplinary Research on Environmental Fate and Biological Interactions

Future research will require a more integrated, interdisciplinary approach to fully comprehend the journey of this compound from its emission source to its ultimate biological target. This involves bridging the gap between environmental science, microbiology, toxicology, and molecular biology.

Environmental Fate: While the atmospheric reactions of PAHs are known to produce nitro-PAHs, the subsequent fate of this compound in soil and water is less understood. nih.gov Future studies will focus on identifying the specific microbial consortia and enzymatic pathways responsible for its biodegradation. Research on similar compounds, like dinitrotoluenes, has revealed detailed aerobic degradation pathways initiated by dioxygenase enzymes, which could serve as a model for investigating dinitropyrene (B1228942) metabolism.

Biological Interactions: The carcinogenicity of many nitro-PAHs is linked to their metabolic reduction to reactive intermediates that form covalent adducts with DNA and proteins. Studies on 1-nitropyrene (B107360) and other dinitropyrenes have confirmed their ability to bind to DNA and induce chromosomal aberrations, which are key initiating events in carcinogenesis. Future interdisciplinary research will use advanced mass spectrometry and proteomics to identify the specific DNA adducts and protein targets of this compound metabolites. This will help to link specific molecular damage to observed toxicological outcomes and build a more complete picture of its mechanism of action.

Research AreaKey Questions for this compoundRelevant Findings from Similar Compounds
Biodegradation What microbial species can degrade this compound? What are the enzymatic pathways and metabolic intermediates?Burkholderia and Hydrogenophaga species mineralize 2,6-dinitrotoluene (B127279) via a dioxygenation reaction, forming 3-methyl-4-nitrocatechol.
DNA Adduct Formation What is the precise chemical structure of the DNA adducts formed by this compound metabolites?1-Nitropyrene forms a C8-deoxyguanosine adduct after metabolic reduction.
Protein Adduct Formation Which cellular proteins are targeted by reactive metabolites of this compound?1-Nitropyrene metabolites bind to proteins in lung and tracheal tissues.
Mutagenicity What is the clastogenic potential and what types of chromosomal damage are induced?1,6- and 1,8-dinitropyrene (B49389) are potent clastogenic agents, inducing chromatid aberrations in rat liver cells.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational toxicology and Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for predicting the toxicity of chemicals and prioritizing them for further testing. A key future direction is the refinement of these models to enhance their predictive accuracy specifically for nitroaromatic compounds like this compound.

Future models will move beyond traditional 2D descriptors to incorporate more sophisticated 3D chemical information and quantum mechanical calculations. Research has shown that considering the properties of activated metabolites and the influence of solvent (i.e., water) is critical for building reliable predictive models for the carcinogenicity of nitroaromatics. The development of ensemble models, which combine the outputs of several different algorithms (e.g., Support Vector Regression, Multiple Linear Regression), has been shown to improve robustness and predictive power for the toxicity of nitroaromatic compounds. Furthermore, the application of advanced machine learning and deep learning architectures, such as message passing neural networks (MPNN), offers new possibilities for capturing complex toxic features directly from the molecular graph structure, potentially improving the accuracy of toxicity prediction. The goal is to develop models that not only accurately predict toxicity endpoints but are also interpretable, providing insights into the structural features that drive the toxic effects.

Modeling ApproachKey Refinement StrategyReported Accuracy for Nitroaromatics/Similar Compounds
3D-QSAR Incorporate DFT descriptors of activated metabolites and consider solvent effects.Decision tree models achieved >90% accuracy for classifying carcinogenic activity of aromatic amines and nitroaromatics.
Ensemble Models Combine multiple base models (e.g., SVR) using Multiple Linear Regression to improve performance.R² values of up to 0.92 on an external test set for predicting LD50 of nitroaromatic compounds.
Random Forest (RF) Use as part of a suite of models to predict various toxicity endpoints, such as points of departure (POD).External test set R² of 0.53 for predicting repeat dose toxicity POD values for a large dataset of diverse chemicals.
Deep Learning (e.g., MPNN) Utilize graph-based architectures to learn toxic features directly from molecular structure.ROC_AUC score of 0.886 on a test set for a general toxicity prediction task.

Q & A

What methodological approaches are recommended for detecting and quantifying 2,7-Dinitropyrene in environmental samples?

Advanced Research Focus
To detect trace nitro-PAHs like this compound, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) coupled with solid-phase extraction is a robust methodology. This technique achieves high sensitivity (detection limits <0.6 µg/L for most nitro-PAHs) and specificity for complex matrices such as air particulates or combustion emissions. Calibration curves should span 2.0–500 µg/L, with validation for recovery rates (70–85%) and precision (RSD <10%) . For isomer-specific identification, tandem MS with fragmentation patterns is critical due to structural similarities among dinitropyrenes.

How do structural differences among dinitropyrene isomers influence their metabolic activation and mutagenic profiles?

Advanced Research Focus
Isomeric configuration directly impacts metabolic pathways. For example, 1,8-Dinitropyrene undergoes extensive nitroreduction in Salmonella TA1538, forming amino and N-acetylated derivatives that correlate with frameshift mutations . In contrast, 1,6-Dinitropyrene binds DNA in lung tissue 10-fold more efficiently than in liver, forming adducts linked to H-ras and N-ras oncogene activation . For this compound, computational modeling of nitro-group positioning and steric hindrance could predict metabolic intermediates, guiding in vitro assays with hepatic S9 fractions or bacterial nitroreductase systems.

What experimental models are validated for assessing the carcinogenicity of dinitropyrenes?

Advanced Research Focus
Intrapulmonary injection in F344 rats is a validated model for lung-specific carcinogenicity. For instance, 1,6-Dinitropyrene induces squamous-cell carcinomas at doses ≥30 µg, with dose-dependent DNA adduct formation (1.8-fold increase per doubling dose) . Subcutaneous injection in mice and rats reliably produces sarcomas, while in vitro models like CHO cells and human fibroblasts detect chromosomal aberrations (e.g., sister chromatid exchanges at 0.05–5 µg/mL) . Researchers should prioritize in vivo models with tissue-specific carcinogen activation for this compound, given the lack of direct data.

How can contradictions in dose-response relationships for mutagenicity be resolved?

Advanced Research Focus
Nonlinear mutation induction, as observed for 1,6-Dinitropyrene in rat T-lymphocytes (threshold effects at >100 µg), highlights saturation of metabolic enzymes or DNA repair mechanisms . To address contradictions:

  • Use mechanistic toxicokinetic models to quantify tissue-specific adduct persistence.
  • Compare in vitro vs. in vivo metabolic activation (e.g., hepatic vs. pulmonary nitroreductase activity).
  • Apply benchmark dose (BMD) analysis to identify inflection points in dose-response curves.

What analytical techniques are suitable for characterizing DNA adducts formed by nitro-PAHs?

Advanced Research Focus
32P-postlabeling and accelerator mass spectrometry (AMS) are gold standards for detecting bulky DNA adducts. For example, 1,6-Dinitropyrene forms adducts at 0.3–150 µg doses, with lung DNA binding 10-fold higher than liver . Structural elucidation via NMR or high-resolution MS can differentiate adducts from isomeric metabolites. Researchers should optimize enzymatic hydrolysis conditions to preserve labile nitro-PAH adducts during extraction.

How are dinitropyrenes classified in carcinogenicity assessments, and what evidence gaps exist?

Basic Research Focus
1,6- and 1,8-Dinitropyrene are classified as IARC Group 2B (possibly carcinogenic) based on rodent tumorigenicity (lung adenocarcinomas, sarcomas) . However, 1,3-Dinitropyrene remains Group 3 (not classifiable) due to insufficient evidence . Key gaps for this compound include:

  • Lack of in vivo carcinogenicity data.
  • Limited metabolic studies to identify reactive intermediates.
  • Epidemiological data linking environmental exposure to human cancer.

What strategies mitigate matrix interference in environmental sampling of nitro-PAHs?

Advanced Research Focus
Matrix-matched calibration and isotope dilution (e.g., using ¹³C-labeled internal standards) reduce interference from co-eluting compounds in diesel exhaust or combustion particulates . For air samples, PM10 filters pre-treated with silica gel improve recovery of nitro-PAHs like 1,8-Dinitropyrene, which are often adsorbed onto carbonaceous particles .

How do regulatory frameworks address the potency differences among nitro-PAH isomers?

Basic Research Focus
The Potency Equivalence Factor (PEF) system assigns 1,6-Dinitropyrene a PEF of 1.0 due to its high mutagenicity in Ames assays, while 1,8-Dinitropyrene defaults to the same PEF pending better in vivo data . Researchers must advocate for isomer-specific PEFs using in vitro genotoxicity data (e.g., micronucleus assays in HepG2 cells) and comparative adductomics.

What are the limitations of in vitro models for predicting in vivo nitro-PAH toxicity?

Advanced Research Focus
In vitro systems often lack tissue-specific metabolism. For example, 1,6-Dinitropyrene shows no unscheduled DNA synthesis in rat hepatocytes in vitro but induces liver tumors in vivo via intraperitoneal injection . To improve predictability:

  • Use 3D organoid cultures with pulmonary or hepatic cells.
  • Incorporate metabolic activation systems (e.g., Aroclor-induced rat liver S9).
  • Validate findings against in vivo adduct formation kinetics.

How can computational chemistry advance the study of under-researched dinitropyrenes like this compound?

Advanced Research Focus
Density functional theory (DFT) predicts nitro-group orientation and redox potentials, guiding synthesis priorities. For example, indirect synthesis routes for 2,7-disubstituted pyrenes (e.g., Vilsmeier–Haack–Arnold reactions) could be adapted for this compound . Molecular docking simulations with nitroreductase enzymes may also predict metabolite profiles, reducing reliance on costly in vivo studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.